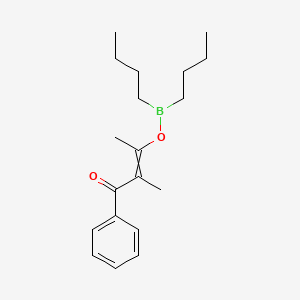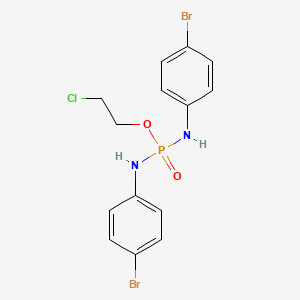![molecular formula C13H18N2S B14536840 N-Methyl-3-phenyl-3-[(propan-2-yl)amino]prop-2-enethioamide CAS No. 62398-67-8](/img/structure/B14536840.png)
N-Methyl-3-phenyl-3-[(propan-2-yl)amino]prop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Methyl-3-phenyl-3-[(propan-2-yl)amino]prop-2-enethioamide is an organic compound with a complex structure that includes a phenyl group, an isopropylamino group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-phenyl-3-[(propan-2-yl)amino]prop-2-enethioamide typically involves multiple steps. One common method starts with the reaction of a phenylacetone derivative with methylamine to form an intermediate. This intermediate is then reacted with isopropylamine and a thioamide source under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and
Properties
CAS No. |
62398-67-8 |
|---|---|
Molecular Formula |
C13H18N2S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
N-methyl-3-phenyl-3-(propan-2-ylamino)prop-2-enethioamide |
InChI |
InChI=1S/C13H18N2S/c1-10(2)15-12(9-13(16)14-3)11-7-5-4-6-8-11/h4-10,15H,1-3H3,(H,14,16) |
InChI Key |
LRGHGWKRHYEAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=CC(=S)NC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol](/img/structure/B14536758.png)
![4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine](/img/structure/B14536772.png)
![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl-](/img/structure/B14536791.png)
![12-Methyl-3,4,5,6-tetrahydro[1,5]diazocino[1,2-a]indol-2(1H)-one](/img/structure/B14536802.png)

![1a,2,7,7a-Tetrahydro-1H-1lambda~6~-naphtho[2,3-b]thiirene-1,1-dione](/img/structure/B14536810.png)





![5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14536858.png)
![3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14536863.png)

